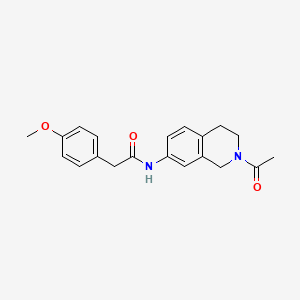
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanecarboxamide and related compounds involves multi-step reactions with high specificity. For instance, the synthesis of a related compound with antiproliferative activity was achieved by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization processes . Another compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was synthesized using a multi-step nucleophilic substitution reaction starting from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, followed by ester hydrolysis . These methods demonstrate the complexity and precision required in the synthesis of cyclopropane carboxamide derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a cyclopropane carboxamide core, which is a common feature in this class of compounds. The crystal structure of one such compound with antiproliferative activity was determined, providing insights into its three-dimensional conformation and potential interaction with biological targets . The structural confirmation of these compounds is typically achieved using spectroscopic methods such as 1H NMR and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carefully orchestrated to ensure the correct attachment of various functional groups to the cyclopropane carboxamide core. For example, the condensation reactions used in the synthesis of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl)phenyl)cyclopropane carboxamide involve the reaction of chalcone derivatives with malononitrile in the presence of ammonium acetate . These reactions are crucial for the formation of the final compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structures. The presence of different substituents on the phenyl ring and the cyclopropane carboxamide core can significantly affect properties such as solubility, stability, and reactivity. The biological activity determination of these compounds, such as their inhibitory activity against cancer cell lines, is a direct result of their chemical properties . The spectral data obtained from IR, 1H NMR, and mass spectrometry provide valuable information about the physical and chemical characteristics of these compounds .
Case Studies and Biological Activity
The compounds synthesized in these studies have been subjected to biological screening to evaluate their potential therapeutic applications. The compound with antiproliferative activity showed significant inhibitory effects on some cancer cell lines, suggesting its potential use in cancer treatment . Similarly, the cyanopyridine derivatives were screened for antimicrobial activities, highlighting their relevance in pharmaceutical and agricultural applications . These case studies demonstrate the importance of synthesizing and analyzing new compounds for their potential to address various health-related issues.
Wissenschaftliche Forschungsanwendungen
Met Kinase Inhibition
Compounds structurally related to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanecarboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, advancing to phase I clinical trials due to their efficacy and safety profiles (G. M. Schroeder et al., 2009).
Serotonin Receptor Antagonism
Another area of research involves the development of compounds as antagonists for serotonin receptors, which could be relevant for This compound . Specifically, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared for potential PET tracers of serotonin 5-HT(1A) receptors, showing high affinity and selectivity, which could be indicative of the therapeutic potential in neuropsychiatric disorders (Gonzalo García et al., 2014).
Antiproliferative Activity
A compound with a similar structural motif, 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide , exhibited significant antiproliferative activity against cancer cell lines, suggesting a potential application in cancer research for compounds like This compound (J. Lu et al., 2021).
Multidrug Resistance Reversal
Another significant area of research is the reversal of multidrug resistance (MDR) in cancer treatments. For example, N-(4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]- phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide (GF120918) was identified as an optimized inhibitor of MDR, enhancing the efficacy of chemotherapeutic agents in resistant cancer cell lines, which may suggest potential applications for structurally similar compounds (F. Hyafil et al., 1993).
Eigenschaften
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-8-10-18(11-9-15)14-6-4-13(5-7-14)17-16(19)12-2-3-12/h4-7,12,15H,2-3,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOHSLSHHJZGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

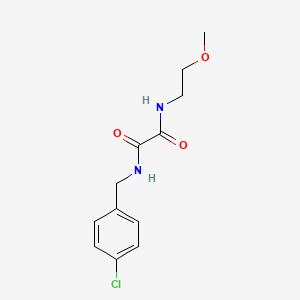
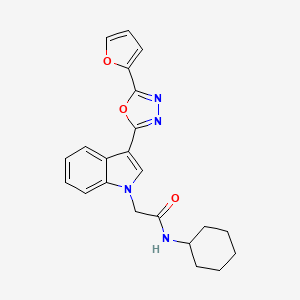
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)
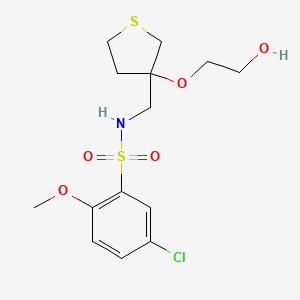

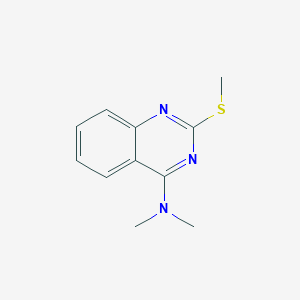

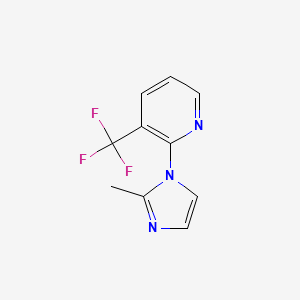
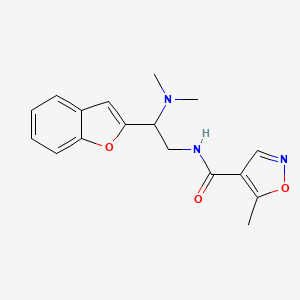

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)
